4-bromo-N-(3-bromophenyl)benzamide
Description
4-Bromo-N-(3-bromophenyl)benzamide (CAS: 349125-18-4) is a halogenated benzamide derivative characterized by two bromine substituents: one on the benzamide ring (para position) and another on the aniline moiety (meta position). This compound is synthesized via condensation of 4-bromobenzoyl chloride with 3-bromoaniline in acetonitrile under reflux conditions, a method analogous to related benzamide derivatives . Its structure has been confirmed by spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR) and crystallography in related analogs .
Properties
Molecular Formula |
C13H9Br2NO |
|---|---|
Molecular Weight |
355.02 g/mol |
IUPAC Name |
4-bromo-N-(3-bromophenyl)benzamide |
InChI |
InChI=1S/C13H9Br2NO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) |
InChI Key |
KMDCBNBBHCEQSL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs of 4-bromo-N-(3-bromophenyl)benzamide, focusing on substituent variations and their physicochemical/biological impacts:
Spectroscopic and Physicochemical Properties
- FT-IR: All benzamides show characteristic C=O stretches (~1675 cm⁻¹) and N–H bends (~3300 cm⁻¹). Nitro and methoxy groups introduce distinct peaks (e.g., NO₂: ~1520 cm⁻¹; OCH₃: ~1250 cm⁻¹) .
- ¹³C NMR : The electron-withdrawing bromine substituents deshield adjacent carbons (e.g., C-Br: ~131 ppm), while methoxy groups resonate at ~55–60 ppm .
Preparation Methods
Precursor Synthesis: 4-Bromobenzoic Acid
Oxidative Conversion of 4-Bromotoluene
The synthesis of 4-bromobenzoic acid, a critical precursor, is achieved via catalytic oxidation of 4-bromotoluene. As detailed in patent CN108558636A, this method employs cobalt(II) acetate and manganese(II) acetate as co-catalysts, with molecular oxygen as the oxidizer in glacial acetic acid.
Reaction Conditions:
- Temperature : 75–85°C
- Catalysts : Co(OAc)₂ (0.8–1.4 wt%), Mn(OAc)₂ (0.8–1.4 wt%), KBr (0.4–0.8 wt%)
- Solvent : Glacial acetic acid
- Yield : 96–98%
- Purity : ≥99.4% (HPLC).
The reaction mechanism involves free radical initiation, where cobalt and manganese ions facilitate hydrogen abstraction from the methyl group, followed by oxidation to the carboxylic acid. Post-reaction purification includes activated carbon treatment and recrystallization from ethanol-water mixtures.
Synthesis of 4-Bromobenzoyl Chloride
Amide Bond Formation: Methodologies and Optimization
Schotten-Baumann Reaction
The classical Schotten-Baumann method couples 4-bromobenzoyl chloride with 3-bromoaniline under alkaline conditions.
Procedure:
- Base : Aqueous NaOH (10%)
- Solvent : Dichloromethane (DCM)
- Temperature : 0–5°C (to suppress side reactions)
- Workup : The organic layer is washed with dilute HCl and brine, dried (Na₂SO₄), and concentrated.
Challenges:
Coupling Agent-Mediated Synthesis
For higher yields, carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) are employed.
Protocol:
- Reagents : DCC (1.2 equiv), 4-bromobenzoic acid (1.0 equiv), 3-bromoaniline (1.1 equiv)
- Solvent : Anhydrous tetrahydrofuran (THF)
- Temperature : Room temperature, 12–24 hours
- Yield : 85–90%.
Advantages:
Industrial-Scale Production Considerations
Catalytic System Reusability
Patent CN108558636A highlights a closed-loop system for catalyst recovery. Post-reaction mother liquor is treated with activated carbon to adsorb residual catalysts, which are then recycled into subsequent batches. This reduces Co/Mn consumption by 40% and waste generation.
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